(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoroethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine, which is commercially available or can be synthesized from pyridine through chlorination.
Formation of Intermediate: The intermediate, 2-chloropyridin-4-ylmethanol, is prepared by reacting 2-chloropyridine with formaldehyde under basic conditions.
Introduction of Trifluoroethylamine Group: The intermediate is then reacted with trifluoroethylamine in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group, to form corresponding oxides or reduced amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include amine oxides and reduced amines.
Scientific Research Applications
(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloropyridin-4-yl)amine: This compound features two chloropyridine rings connected by an amine group and shares some structural similarities with (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine.
N-(2-Chloropyridin-4-yl)methanesulfonamide: This compound has a methanesulfonamide group attached to the chloropyridine ring and exhibits different chemical properties.
Uniqueness
This compound is unique due to the presence of the trifluoroethylamine group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
UKFBIPTYPLUXAK-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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